

Technical Comparison Guide: Mass Spectrometry Fragmentation of H-D-Asp-NH₂.HCl

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Compound of Interest

Compound Name:	<i>D-Aspartic acid alpha-amide hydrochloride; 95%</i>
CAS No.:	97533-37-4
Cat. No.:	B6330274

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Executive Summary: The Isobaric Challenge

H-D-Asp-NH₂ (MW 132.12 Da) presents a specific analytical risk: it is isobaric with the amino acid Asparagine (Asn). Both share the exact mass (132.12 Da) and elemental formula (C₄H₈N₂O₄). In high-throughput drug screening, relying solely on the precursor ion (m/z 132) leads to misidentification.

This guide establishes the immonium ion fingerprint as the definitive method to distinguish the C-terminal amide (Asp-NH₂) from the side-chain amide (Asn), ensuring structural integrity in peptide synthesis.

Product Profile & Theoretical Fragmentation

- Compound: H-D-Asp-NH₂.HCl

- Monoisotopic Mass: 132.0535 Da
- Precursor Ion
: 133.0608 Da
- Structural Feature: Free amine (N-term), Side chain Carboxylic Acid, C-terminal Amide.

Core Fragmentation Mechanism

In Collision-Induced Dissociation (CID), H-D-Asp-NH₂ follows a predictable pathway governed by the stability of the immonium ion.

- Neutral Losses:
 - -17 Da (NH₃): Loss of ammonia from the N-terminus or the C-terminal amide.
 - -18 Da (H₂O): Loss of water from the side-chain carboxylic acid (forming a cyclic anhydride intermediate).
 - -44 Da (CONH₂): Loss of the C-terminal amide group.
- The Diagnostic Ion (The "Fingerprint"):
 - The formation of the Immonium Ion () is the critical differentiator.
 - For Asp-NH₂, the side chain () is .
 - Calculated Mass: .

Comparative Analysis: Asp-NH₂ vs. Alternatives

This section objectively compares the fragmentation performance of H-D-Asp-NH₂ against its primary analytical confounders.

Comparison 1: H-D-Asp-NH₂ vs. H-Asn-OH (The Isobaric Risk)

Context: Asn has a side-chain amide and C-terminal acid. Asp-NH₂ has a side-chain acid and C-terminal amide.

Feature	H-D-Asp-NH ₂ (Analyte)	H-Asn-OH (Alternative)	differentiation Logic
Precursor	133.1 Da	133.1 Da	Indistinguishable
Immonium Ion	m/z 88	m/z 87	Definitive. The side chain mass differs by 1 Da (Acid vs Amide).
Fragment m/z 70	Present (Loss of H ₂ O from 88)	Present (Loss of NH ₃ from 87)	Non-unique.
Neutral Loss -17	High Intensity (C-term amide)	High Intensity (Side-chain amide)	Difficult to distinguish.
Neutral Loss -18	High Intensity (Side-chain acid)	High Intensity (C-term acid)	Difficult to distinguish.

Comparison 2: H-D-Asp-NH₂ vs. H-L-Asp-NH₂ (The Stereoisomer)

Context: Enantiomeric purity is critical for bioactivity.

- Performance: Standard CID MS cannot distinguish D- and L- enantiomers. Their fragmentation energies and product ions are identical in an achiral environment.
- Solution: Requires Ion Mobility Spectrometry (IMS) or derivatization with chiral selectors (e.g., Marfey's reagent) prior to MS analysis.

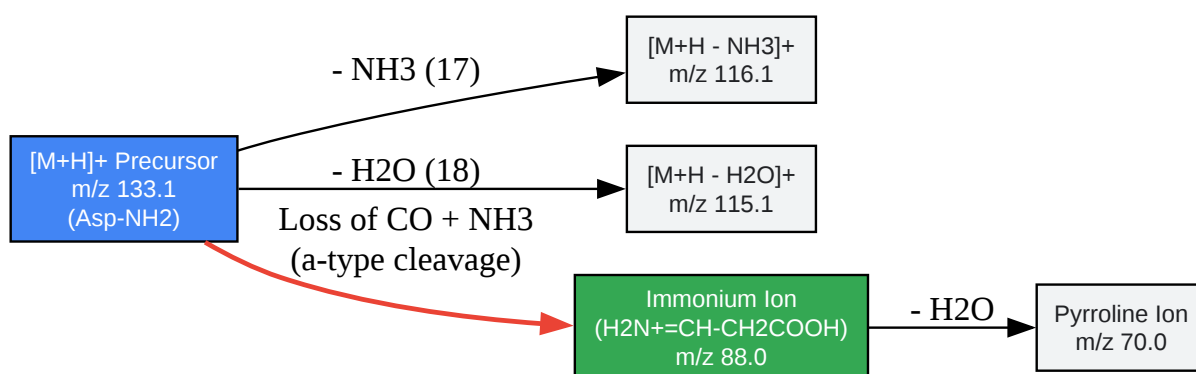
Visualized Fragmentation Pathways

The following diagrams illustrate the mechanistic divergence between the target molecule and its isomer.

Pathway A: H-D-Asp-NH₂ Fragmentation (Target)

The side chain (

) is retained in the immonium ion, yielding m/z 88.



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Caption: Fragmentation pathway of H-D-Asp-NH₂. The red path highlights the formation of the diagnostic m/z 88 ion.

Pathway B: H-Asn-OH Fragmentation (Isobaric Interference)

The side chain (

) is retained, yielding m/z 87.



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Caption: Fragmentation of the isomer Asparagine. Note the diagnostic shift to m/z 87.

Experimental Protocol: Validated Identification Workflow

To reliably detect the low-mass immonium ions (m/z 87/88), the MS acquisition method must be optimized. Standard "peptide" settings often set the low-mass gate too high (e.g., >100 m/z).

Step 1: Sample Preparation (Minimizing Hydrolysis)

- Solvent: Dissolve H-D-Asp-NH₂.HCl in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
- Caution: Avoid high pH or prolonged heating, which can hydrolyze the C-terminal amide to the free acid (Asp-OH, MW 133), shifting the precursor to 134 Da and invalidating the analysis.

Step 2: Mass Spectrometry Settings (Direct Infusion)

- Ionization: ESI Positive Mode.
- Scan Range: m/z 50 – 200 (Critical: Must include <90 Da region).
- Collision Energy (CE): Ramp CE from 10 eV to 35 eV.
 - Reasoning: Immonium ions require higher energy to form than simple water losses. A ramp ensures capture of the m/z 88 peak.

Step 3: Data Validation Criteria (Self-Check)

- Precursor Check: Confirm major peak at m/z 133.1.
 - If 134.1 is dominant:[\[1\]](#) Hydrolysis has occurred (Sample is Asp-OH).
- Fingerprint Check: Extract ion chromatograms (XIC) for 88.04 and 87.06.
 - Pass: Intensity of 88.04 \gg 87.06.[\[1\]](#)
 - Fail (Contamination): Significant peak at 87.06 indicates Asn presence.[\[1\]](#)

References

- Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help. Retrieved from [\[Link\]](#)
- University of Illinois. (n.d.). Peptide Fragmentation - Immonium Ion Masses. Retrieved from [\[Link\]](#)
- Papayannopoulos, I. A. (1995).^[2]^[3] The interpretation of collision-induced dissociation tandem mass spectra of peptides. *Mass Spectrometry Reviews*, 14(1), 49-73.
- Harrison, A. G. (2003). *Mass Spectrometry of Amino Acids and Proteins*. CRC Press.

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Sources

- 1. gpmaw.com [gpmaw.com]
- 2. Mascot database search: Peptide fragmentation [mascot.biotech.illinois.edu]
- 3. Mascot help: Peptide fragmentation [matrixscience.com]
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